Laninamivir octanoate - 203120-46-1

Laninamivir octanoate

Catalog Number: EVT-272495
CAS Number: 203120-46-1
Molecular Formula: C21H36N4O8
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Laninamivir octanoate is a long-acting neuraminidase inhibitor prodrug developed for the treatment and prophylaxis of influenza virus infection. [, , ] It is specifically designed to target the neuraminidase enzyme found on the surface of influenza viruses. [, ] This enzyme is crucial for the release of newly formed virus particles from infected cells, thereby playing a vital role in viral replication and spread. [, ] Upon administration, laninamivir octanoate is converted into its active metabolite, laninamivir, within the pulmonary tissues. [, ]

Synthesis Analysis

One method for synthesizing laninamivir octanoate involves a multi-step process within a single reactor or multiple reactors. [] The process utilizes zanamivir as a starting material and involves the following key steps:

  • Octanoyl Chloride Reaction: Finally, the penultimate compound reacts with octanoyl chloride to form the target product, laninamivir octanoate. []

This method offers advantages such as a simplified reaction route, reduced cost, lower energy consumption, high product purity, and avoidance of highly toxic or explosive reagents. []

Molecular Structure Analysis

The molecular structure of laninamivir octanoate is derived from zanamivir, a known neuraminidase inhibitor. [] Structural modifications, including the addition of an octanoate ester group, contribute to its unique properties, such as its long-acting nature and enhanced lung retention. [, ] Crystallographic studies have provided insights into the binding interactions of laninamivir octanoate and its active metabolite, laninamivir, with the neuraminidase enzyme. [, ]

Chemical Reactions Analysis

The primary chemical reaction involving laninamivir octanoate is its hydrolysis to laninamivir, catalyzed by specific enzymes within the human pulmonary tissue. [] This bioactivation process is crucial for its pharmacological activity. Studies have identified two key enzymes responsible for this hydrolysis: S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1). []

Mechanism of Action

Laninamivir octanoate itself is a prodrug and is not directly active against the influenza virus. [, , ] Its mechanism of action relies on its conversion to the active metabolite, laninamivir, in the lungs. [, , ] Laninamivir acts as a neuraminidase inhibitor, specifically targeting the active site of the neuraminidase enzyme on the surface of influenza viruses. [, , ]

By binding to this enzyme, laninamivir prevents the cleavage of sialic acid residues from glycoproteins on the surface of infected cells. This cleavage is essential for the release of newly formed viral particles, allowing them to infect other cells. [, , ] Therefore, by inhibiting neuraminidase activity, laninamivir disrupts the viral replication cycle, ultimately reducing viral spread and alleviating influenza symptoms. [, , ]

A. Investigating Influenza Virus Biology:

  • Understanding Drug Resistance Mechanisms: Researchers have utilized laninamivir octanoate to select for and characterize drug-resistant influenza virus strains in vitro. This has provided insights into the potential mechanisms of resistance that could emerge with the use of this drug. []

B. Development of Novel Therapeutics:

  • Drug Repurposing: Computational studies have explored the potential of repurposing laninamivir octanoate as an inhibitor of the SARS-CoV-2 main protease, a key target for COVID-19 treatment. These studies utilize molecular docking and dynamics simulations to assess its binding affinity and stability. []

C. Drug Delivery and Formulation Optimization:

  • Long-Acting Intrapulmonary Drug Delivery: Laninamivir octanoate serves as a model for designing long-acting inhaled drugs. Its prolonged intrapulmonary retention after administration highlights its potential as a platform for delivering other therapeutic agents to the lungs. [, , ]

D. Preclinical Studies and Animal Models:

  • Evaluating Treatment Efficacy: Studies using mouse models of influenza infection have demonstrated the efficacy of laninamivir octanoate in reducing viral load and improving survival. [, ] These studies have provided valuable preclinical data supporting its use in humans.
  • Assessing Prophylactic Potential: Animal models have also been employed to investigate the prophylactic use of laninamivir octanoate against influenza infection. [, ]

Properties

CAS Number

203120-46-1

Product Name

Laninamivir octanoate

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C21H36N4O8

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N

SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Solubility

Soluble in DMSO

Synonyms

laninamivir
laninamivir octanoate
laninamivir octanoate hydrate
laninamivir octanoate monohydrate
R 125489
R-125489
R125489

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.